(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
A study on polymethoxylated-pyrazoline benzene sulfonamides, which are structurally related to the compound , revealed their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016). These compounds displayed tumor selectivity and significant CA inhibitory activity, suggesting their potential in cancer research and enzyme inhibition studies.
Reversible Thermal Isomerization
Research on pyrazole derivatives, closely related to the compound of interest, has shown that they can undergo reversible thermal isomerization (Vasin et al., 2015). This property could be significant in the development of materials that respond to temperature changes, potentially useful in various scientific applications.
Synthesis of 1,3-Diketone and Reaction with N-Nucleophiles
The synthesis and reaction of 1,3-diketones with N-nucleophiles, as studied by Unny et al. (2001), provide insights into the formation of various derivatives including pyrazoles (Unny et al., 2001). This research is relevant for understanding the chemical behavior and potential applications of the compound in synthesizing novel drugs and pharmaceuticals.
Antiviral Activity Studies
Studies involving pyrazole derivatives, similar to the compound , have been conducted to assess their antiviral activities. For instance, Sauer et al. (1993) investigated compounds for in vitro antiviral activity against various viruses, although no significant activity was observed (Sauer et al., 1993). This highlights the potential of such compounds in antiviral research.
Ring Expansion Studies
Research on the ring expansion of coumarin by diazoethane, conducted by Dean and Park (1976), provides valuable insights into the chemical transformations and potential applications of compounds structurally related to the one (Dean & Park, 1976). This study could be relevant for understanding the reactivity and synthesis of new derivatives of the compound.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-15-21(16(2)23(3)22-15)31(27,28)25-10-4-9-24(11-12-25)20(26)8-6-17-5-7-18-19(13-17)30-14-29-18/h5-8,13H,4,9-12,14H2,1-3H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRVQGPPFOOHQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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